Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate
Brand Name: Vulcanchem
CAS No.: 898753-02-1
VCID: VC2292584
InChI: InChI=1S/C15H18F2O3/c1-2-20-14(19)10-5-3-4-9-13(18)11-7-6-8-12(16)15(11)17/h6-8H,2-5,9-10H2,1H3
SMILES: CCOC(=O)CCCCCC(=O)C1=C(C(=CC=C1)F)F
Molecular Formula: C15H18F2O3
Molecular Weight: 284.3 g/mol

Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate

CAS No.: 898753-02-1

Cat. No.: VC2292584

Molecular Formula: C15H18F2O3

Molecular Weight: 284.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate - 898753-02-1

Specification

CAS No. 898753-02-1
Molecular Formula C15H18F2O3
Molecular Weight 284.3 g/mol
IUPAC Name ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate
Standard InChI InChI=1S/C15H18F2O3/c1-2-20-14(19)10-5-3-4-9-13(18)11-7-6-8-12(16)15(11)17/h6-8H,2-5,9-10H2,1H3
Standard InChI Key SKSNHMWUAYOCRY-UHFFFAOYSA-N
SMILES CCOC(=O)CCCCCC(=O)C1=C(C(=CC=C1)F)F
Canonical SMILES CCOC(=O)CCCCCC(=O)C1=C(C(=CC=C1)F)F

Introduction

Chemical Structure and Identification

Molecular Structure and Nomenclature

Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate is a medium-sized organic molecule featuring several key functional groups. Its structure consists of a 2,3-difluorophenyl group attached to a ketone, which is connected to a five-carbon aliphatic chain terminated by an ethyl ester group. The systematic IUPAC name correctly identifies the compound as having a seven-carbon chain (heptanoate) with a ketone (oxo) at position 7 and a 2,3-difluorophenyl substituent .

Chemical Identifiers

The compound can be identified through various chemical registry systems and identifiers, which are essential for research and regulatory purposes. The primary identifiers for Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate are listed in Table 1.

Table 1: Chemical Identifiers of Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate

Identifier TypeValue
CAS Registry Number898753-02-1
Molecular FormulaC₁₅H₁₈F₂O₃
Molecular Weight284.3 g/mol
SynonymsBenzeneheptanoic acid, 2,3-difluoro-ζ-oxo-, ethyl ester

Physicochemical Properties

Physical Properties

The physical properties of Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate are crucial for understanding its behavior in various experimental and practical applications. Table 2 summarizes the known physical properties of this compound.

Table 2: Physical Properties of Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate

PropertyValueMethod
Boiling Point362.1 ± 32.0 °CPredicted
Density1.144 ± 0.06 g/cm³Predicted
Physical StateLiquid (presumed at room temperature)Based on similar compounds
SolubilityLimited solubility in water; Soluble in organic solventsInferred from structure

The relatively high boiling point is characteristic of compounds with similar molecular weight and functional groups, while the density is typical for fluorinated organic compounds .

Chemical Properties

Based on its structural features, Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate is expected to exhibit certain chemical properties that influence its reactivity and potential applications:

The presence of fluorine atoms enhances metabolic stability when compared to non-fluorinated analogues, making such compounds of particular interest in medicinal chemistry research.

Synthesis and Preparation Methods

Reaction Conditions

The optimal reaction conditions for synthesizing Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate would likely require:

  • Anhydrous conditions to prevent undesired hydrolysis of reactive intermediates.

  • Moderate to low temperatures (0-25°C) during the addition of reactive reagents to control selectivity.

  • Appropriate purification techniques such as column chromatography or recrystallization to obtain the pure compound.

By analogy with related fluorophenyl esters, yields in the range of 70-90% might be achievable under optimized conditions .

Structural Relationships and Analogues

Related Compounds

Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate belongs to a family of structurally related compounds that differ in the substitution pattern of the aromatic ring. Table 3 presents a comparison between this compound and several structurally related analogues.

Table 3: Comparison of Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate898753-02-1C₁₅H₁₈F₂O₃284.3Reference compound
Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate898753-20-3C₁₅H₁₈F₂O₃284.3Different fluorine positions (2,5 vs 2,3)
Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate122115-57-5C₁₅H₁₉FO₃266.31Single fluorine at position 3
Ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate898777-91-8C₁₅H₁₈Cl₂O₃317.2Chlorine atoms instead of fluorine

This comparison highlights the subtle structural variations across this class of compounds, which can significantly influence their physical properties and potential applications .

Structure-Activity Relationships

The position and number of fluorine atoms on the phenyl ring can substantially affect the compound's properties:

  • Electron-withdrawing effects: The 2,3-difluoro substitution pattern creates a unique electronic environment that differs from other difluoro isomers like the 2,5-substituted variant.

  • Metabolic stability: Fluorine substitution, particularly at the ortho position (position 2), can block metabolic oxidation, potentially increasing the compound's half-life in biological systems.

  • Binding affinity: The size and electronegativity of fluorine atoms create distinctive electronic and steric properties that may influence binding interactions with biological targets.

These structure-activity relationships are important considerations for researchers developing new compounds with targeted properties for specific applications.

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